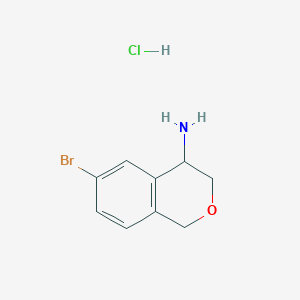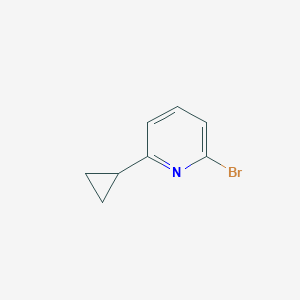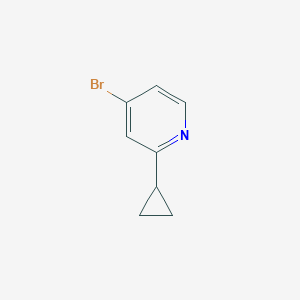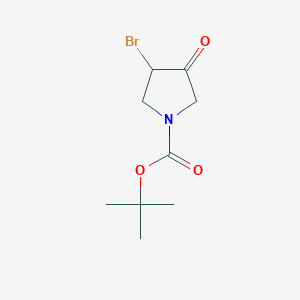
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
Overview
Description
“3-amino-N-(pyridin-3-yl)propanamide dihydrochloride” is an organic compound that is significant in the chemical and pharmaceutical industries. It is also known by its CAS Number: 21051-07-0 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13N3O.2ClH/c10-4-3-9(13)12-7-8-2-1-5-11-6-8;;/h1-2,5-6H,3-4,7,10H2,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 252.14 . For more detailed physical and chemical properties, it is recommended to refer to its Material Safety Data Sheet (MSDS) or other similar resources.Scientific Research Applications
Heterocyclic Synthesis
Research has shown that derivatives of 3-amino-N-(pyridin-3-yl)propanamide play a crucial role in the synthesis of new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives. These compounds were prepared through reactions involving 3-aminopyridine and electrophilic reagents, showcasing the compound's versatility in facilitating the formation of heterocyclic structures (I. S. A. Hafiz, M. Ramiz, & Ahmed A. Sarhan, 2011).
Antimicrobial Applications
A study on bispyridinamines, which include structures related to 3-amino-N-(pyridin-3-yl)propanamide, identified them as potent antimicrobial agents, especially against dental plaque. This research highlighted the potential for clinical application in dental health, underscoring the compound's relevance in medicinal chemistry (D. M. Bailey et al., 1984).
Amide Bond Formation
A methodology involving T3P (n-propanephosphonic acid anhydride) and pyridine, leveraging compounds akin to 3-amino-N-(pyridin-3-yl)propanamide, has been developed for low-epimerization amide bond formation. This process is notable for its application in synthesizing key intermediates for glucokinase activators, highlighting the compound's role in streamlining the synthesis of biologically active molecules (J. R. Dunetz et al., 2011).
Fluorescence Properties and Antibacterial Activity
N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, synthesized from reactions involving derivatives of 3-amino-N-(pyridin-3-yl)propanamide, were evaluated for their fluorescence properties. Some of these compounds exhibited considerable antibacterial activity, suggesting their potential utility in developing new materials with specific optical and biological properties (A. S. Girgis, A. Kalmouch, & H. Hosni, 2004).
Coordination Chemistry
The compound has also been involved in coordination chemistry, where its derivatives have been used to study the complexation to metals such as Cadmium(II). Such studies are essential for understanding the molecular interactions and designing metal-organic frameworks or catalysts (M. Hakimi et al., 2013).
Safety and Hazards
According to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), this compound has the following hazard statements: H315, H319, H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
3-amino-N-pyridin-3-ylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-4-3-8(12)11-7-2-1-5-10-6-7;;/h1-2,5-6H,3-4,9H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJLSSKZHKUJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




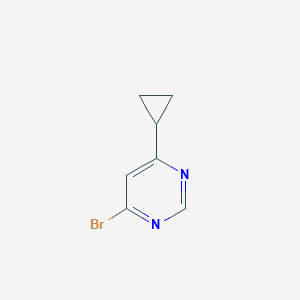
![3-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1520207.png)
![5-Bromothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1520208.png)

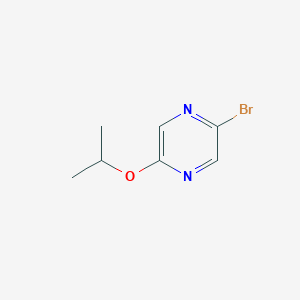

![[2,4'-Bipyridin]-5-amine](/img/structure/B1520214.png)
